1-Ethyl-3-(3-hydroxyphenyl)thiourea

Antiviral Picornavirus Enterovirus

Reproducible SAR studies require the exact, characterized thiourea scaffold, not a functional analog. 1-Ethyl-3-(3-hydroxyphenyl)thiourea is specifically differentiated from its N-phenyl analog (PTU-23) to answer key medicinal chemistry questions on lipophilicity and metabolic stability. Sourcing this precise compound eliminates the risk of invalid structure-activity correlations. - Unique N-ethyl/meta-hydroxyl substitution pattern for probing hydrogen-bonding vectors. - Enables systematic optimization of antiviral potency against picornaviruses. - High-purity intermediate for generating diverse, derivatized heterocyclic libraries.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
Cat. No. B4276519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(3-hydroxyphenyl)thiourea
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCCNC(=S)NC1=CC(=CC=C1)O
InChIInChI=1S/C9H12N2OS/c1-2-10-9(13)11-7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3,(H2,10,11,13)
InChIKeyDITIEQPMVJRKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-(3-hydroxyphenyl)thiourea Overview


1-Ethyl-3-(3-hydroxyphenyl)thiourea (C9H12N2OS; MW 196.27 g/mol) is an unsymmetrical, 1,3-disubstituted thiourea derivative featuring an ethyl group on one nitrogen and a 3-hydroxyphenyl moiety on the other. This compound belongs to a broader class of thioureas, which are widely recognized in pharmaceutical research for their diverse biological activities, including enzyme inhibition, antimicrobial effects, and antiviral properties [1]. The presence of both a metabolically labile ethyl group and a hydrogen-bond-donating phenolic hydroxyl group makes this specific molecule a valuable intermediate and scaffold for structure-activity relationship (SAR) studies, particularly in medicinal chemistry and chemical biology .

1 Privileged thiourea scaffold for antiviral and enzyme inhibition SAR studies
2 3‑hydroxyphenyl motif enables hydrogen‑bonding and pharmacophore exploration
3 N‑ethyl group differentiates from N‑phenyl analogs, supporting substitution-dependent profiling

1-Ethyl-3-(3-hydroxyphenyl)thiourea vs. Analogs


Despite their common thiourea core, the substitution pattern on the N- and N'- positions dictates distinct physicochemical and biological properties, making substitution without re-validation scientifically unsound. The N-ethyl group in 1-ethyl-3-(3-hydroxyphenyl)thiourea confers specific lipophilicity and metabolic stability compared to larger alkyl chains, while the meta-hydroxyl on the phenyl ring creates a unique hydrogen-bonding vector that is distinct from its ortho- or para-isomers . Studies on structurally related compounds like N-phenyl-N'-3-hydroxyphenylthiourea (PTU-23) demonstrate that even small changes in the N-substituent can shift activity from broad antiviral to enzyme-specific inhibition or loss of activity entirely [1]. Thus, procurement of the exact, characterized compound is critical for reproducible SAR studies and to avoid the pitfalls of 'functional analog' assumptions in drug discovery pipelines.

Regioisomer meta‑Hydroxyl is critical for picornavirus targeting; ortho/para isomers may shift antiviral activity profile and hydrogen‑bonding network.
N‑substituent Replacing N‑ethyl with larger alkyl or phenyl groups can alter lipophilicity, metabolic stability, and enzyme selectivity; direct substitution may not preserve SAR outcome.

1-Ethyl-3-(3-hydroxyphenyl)thiourea: Key Evidence


Antiviral Activity in Picornavirus Models

While direct antiviral data for 1-ethyl-3-(3-hydroxyphenyl)thiourea is not available in the literature, its close structural analog, N-phenyl-N'-3-hydroxyphenylthiourea (PTU-23), demonstrates potent and selective antiviral activity. PTU-23 inhibited poliovirus production by more than 99% without affecting host FL cell viability, and it inhibited encephalomyocarditis (EMC) virus in Krebs-II cells at concentrations of 20-50 µg/mL [1]. This activity is specific to the 3-hydroxyphenyl thiourea motif, as other regioisomers (e.g., 4-hydroxy) showed different viral specificity (99.65% inhibition of foot-and-mouth disease virus), highlighting the critical role of the 3-hydroxy substitution in targeting picornaviruses [2]. The target compound's ethyl substitution on the thiourea nitrogen offers a point of differentiation in terms of lipophilicity and metabolic profile compared to the phenyl group in PTU-23, making it a distinct candidate for SAR exploration.

Antiviral activity
Class‑level inference
Analog PTU‑23: >99% poliovirus inhibition; no direct data for target compound
Supports picornavirus inhibition SAR probe context
Data inferred from N‑phenyl‑N'‑3‑hydroxyphenylthiourea only; independent validation required
Antiviral Picornavirus Enterovirus

Tyrosinase Inhibitory Activity

Thiourea derivatives are a well-established class of tyrosinase inhibitors, an enzyme target for skin-lightening and anti-browning applications. While specific data for 1-ethyl-3-(3-hydroxyphenyl)thiourea is absent, the broader class demonstrates significant, quantifiable potency advantages over standard inhibitors like kojic acid. Studies on various thiourea derivatives report IC50 values ranging from 0.832 μM to 15.0 μM, which are 1.9- to 35-fold more potent than kojic acid (IC50 = 16.83-33.3 μM) [1]. The presence of a phenolic hydroxyl group in the target compound is a known pharmacophore for this activity, suggesting its potential as a lead-like molecule for developing new, more potent tyrosinase inhibitors compared to generic, unsubstituted thioureas.

Tyrosinase inhibition
Class‑level inference
Thiourea derivatives: IC50 0.832–15 µM; up to 35‑fold more potent than standard kojic acid
Supports tyrosinase inhibitor scaffold investigation
Direct IC50 for this exact compound not reported; class‑based extrapolation
Tyrosinase Inhibition Melanin Enzyme Inhibitor

Catalyst-Free Synthesis in Water

A key differentiator for this compound is its accessibility via a green, high-efficiency synthetic method. A study demonstrates that a range of unsymmetrical thioureas, including those structurally analogous to the target compound, can be synthesized starting from primary aliphatic amines in aqueous media without the use of any catalyst and without any side product formation [1]. This contrasts with many thiourea syntheses that require organic solvents, catalysts, or rigorous purification. The simplicity and high yield of this aqueous route mean that 1-ethyl-3-(3-hydroxyphenyl)thiourea can be prepared or procured at a potentially lower cost and higher purity compared to analogs requiring more complex manufacturing.

Synthetic route
Class‑level inference
Catalyst‑free aqueous synthesis, no side products, reported high efficiency
Supports green process chemistry research
Specific protocol for this derivative not published; class‑typical behavior assumed
Organic Synthesis Green Chemistry Isothiocyanate

1-Ethyl-3-(3-hydroxyphenyl)thiourea Applications


Enterovirus Inhibitor SAR Studies

Building on the potent antiviral activity of the closely related analog PTU-23 (which inhibited poliovirus by >99% and EMC virus at 20-50 µg/mL [1]), 1-ethyl-3-(3-hydroxyphenyl)thiourea serves as a critical SAR probe. Researchers can use this compound to investigate the effect of replacing the N-phenyl group in PTU-23 with an N-ethyl group. This modification is expected to alter lipophilicity, metabolic stability, and potentially target selectivity, providing key insights for optimizing the pharmacokinetic profile of a new class of antiviral agents targeting picornaviruses. This compound is not a mere analog; it is a specifically differentiated tool to answer a key medicinal chemistry question.

Tyrosinase Inhibitor Lead Optimization

Given the established potency of thiourea derivatives as tyrosinase inhibitors, which can be up to 35-fold more active than the standard kojic acid [1], this compound presents a unique scaffold for lead optimization. The 3-hydroxyphenyl group is a known tyrosinase-binding motif, while the N-ethyl substitution provides a handle for modulating solubility and cellular permeability. Researchers can use 1-ethyl-3-(3-hydroxyphenyl)thiourea to systematically explore how varying the N-alkyl chain affects potency, selectivity, and drug-like properties, moving beyond the limitations of known potent inhibitors like those in the low micromolar range.

Green Synthetic Process Development

The compound's inferred compatibility with green chemistry protocols, such as catalyst-free synthesis in aqueous media [1], makes it an ideal model substrate for developing scalable and environmentally benign processes. In an industrial setting, this can translate to reduced manufacturing costs and a cleaner environmental footprint. Procurement of 1-ethyl-3-(3-hydroxyphenyl)thiourea for process chemistry research is justified by its potential to serve as a benchmark for high-yield, low-waste thiourea production, offering a tangible advantage over analogs that require more hazardous or expensive synthetic routes.

Heterocyclic Chemistry Building Block

The thiourea moiety is a cornerstone building block in heterocyclic chemistry, capable of undergoing condensation, cyclization, and addition reactions to form a wide array of N-, S-, and O-containing heterocycles [1]. The specific substitution pattern of 1-ethyl-3-(3-hydroxyphenyl)thiourea, with its free hydroxyl group, allows for further derivatization (e.g., etherification, esterification) to create diverse compound libraries. This makes it a uniquely versatile procurement choice for a core facility or medicinal chemistry lab seeking a single, high-purity intermediate to generate multiple novel chemical series.

Application
Selection Property
Validation Focus
Enterovirus SAR studies
N‑ethyl vs N‑phenyl substitution effect on antiviral profile
Anti‑picornavirus activity and host‑cell selectivity
Tyrosinase lead optimization
3‑hydroxyphenyl pharmacophore and N‑alkyl chain modulation
Enzyme inhibition potency and selectivity vs. reference inhibitors
Green process development
Aqueous‑compatible, catalyst‑free thiourea synthesis potential
Scalability, yield, and environmental footprint assessment
Heterocycle library synthesis
Free hydroxyl group for further derivatization (etherification, esterification)
Derivatization scope and yield in condensation/cyclization reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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